molecular formula C14H10Cl2FNO2 B184580 2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)acetamide CAS No. 25182-22-3

2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)acetamide

Cat. No. B184580
CAS RN: 25182-22-3
M. Wt: 314.1 g/mol
InChI Key: PRGNNBNQQRLORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)acetamide, commonly known as "Fluazifop-P-butyl," is a herbicide that is used to control grass weeds in agricultural fields. It is a post-emergence herbicide that is widely used in various crops, including soybean, cotton, and corn.

Mechanism of Action

Fluazifop-P-butyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for the biosynthesis of fatty acids in plants. This inhibition leads to the accumulation of malonyl-CoA, which in turn inhibits the biosynthesis of fatty acids and ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Fluazifop-P-butyl has been shown to have a selective mode of action, targeting only grass weeds and not harming broadleaf plants. It is absorbed by the leaves of the plant and translocated to the growing points, where it inhibits the biosynthesis of fatty acids, leading to the death of the plant. Fluazifop-P-butyl has also been shown to have a low persistence in the soil, reducing the risk of environmental contamination.

Advantages and Limitations for Lab Experiments

Fluazifop-P-butyl has several advantages for use in lab experiments. It is a selective herbicide that can be used to study the effects of grass weed control on crop growth and yield. It has a low toxicity to animals and humans, making it safe to handle in the lab. However, Fluazifop-P-butyl has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for research on Fluazifop-P-butyl. One area of research could be the development of more efficient synthesis methods to reduce the cost of production. Another area of research could be the investigation of the effects of Fluazifop-P-butyl on non-target organisms, such as beneficial insects and soil microorganisms. Additionally, research could be conducted on the potential use of Fluazifop-P-butyl in combination with other herbicides to increase its effectiveness in controlling grass weeds.
Conclusion:
Fluazifop-P-butyl is a selective herbicide that is widely used in agricultural fields to control grass weeds. Its mechanism of action involves the inhibition of ACC, which leads to the death of the plant. Fluazifop-P-butyl has several advantages for use in lab experiments, including its selectivity and low toxicity to animals and humans. However, it also has some limitations, such as its high cost and limited availability. Future research on Fluazifop-P-butyl could focus on the development of more efficient synthesis methods, investigation of its effects on non-target organisms, and its potential use in combination with other herbicides.

Synthesis Methods

The synthesis of Fluazifop-P-butyl involves the reaction of 2,4-dichlorophenol with 2-fluoroaniline in the presence of a base, followed by acetylation with acetic anhydride. The resulting product is Fluazifop-P-butyl, which is a white crystalline solid with a molecular weight of 453.8 g/mol.

Scientific Research Applications

Fluazifop-P-butyl has been extensively studied for its herbicidal activity and its impact on the environment. It has been shown to be effective in controlling various grass weeds, including barnyardgrass, crabgrass, and foxtail. Studies have also shown that Fluazifop-P-butyl has a low toxicity to animals and humans, making it a safe herbicide to use in agricultural fields.

properties

CAS RN

25182-22-3

Molecular Formula

C14H10Cl2FNO2

Molecular Weight

314.1 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C14H10Cl2FNO2/c15-9-5-6-13(10(16)7-9)20-8-14(19)18-12-4-2-1-3-11(12)17/h1-7H,8H2,(H,18,19)

InChI Key

PRGNNBNQQRLORJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)F

Other CAS RN

25182-22-3

Origin of Product

United States

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